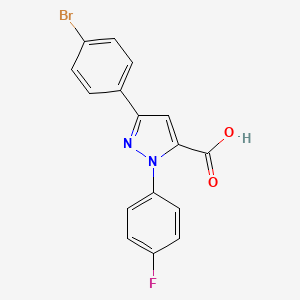

3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Description

3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound featuring a bromophenyl group at the 3-position and a fluorophenyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

5-(4-bromophenyl)-2-(4-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrFN2O2/c17-11-3-1-10(2-4-11)14-9-15(16(21)22)20(19-14)13-7-5-12(18)6-8-13/h1-9H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWGBXOXSYAGKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396713 | |

| Record name | 5-(4-bromophenyl)-2-(4-fluorophenyl)pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618102-71-9 | |

| Record name | 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618102-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-bromophenyl)-2-(4-fluorophenyl)pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The foundational approach involves cyclocondensation between substituted hydrazines and 1,3-diketones. For this compound, 4-fluorophenylhydrazine reacts with a brominated 1,3-diketone precursor under acidic or basic conditions. A study demonstrated that copper triflate and ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) catalyze this step, achieving pyrazoline intermediates in 82% yield. Subsequent oxidation with manganese dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) aromatizes the ring to yield the pyrazole core.

Key Reaction:

$$

\text{4-Fluorophenylhydrazine} + \text{1-(4-Bromophenyl)-1,3-diketone} \xrightarrow{\text{[bmim]PF₆, Cu(OTf)₂}} \text{Pyrazoline Intermediate} \xrightarrow{\text{Oxidation}} \text{Pyrazole Carboxylic Acid}

$$

Regioselective Halogenation Strategies

Introducing bromine and fluorine substituents requires careful control. Bromination is typically achieved using N-bromosuccinimide (NBS) under radical initiation, while fluorination employs nucleophilic aromatic substitution (SNAr) with KF in polar aprotic solvents. The patent WO2011143360A2 highlights fluorination at pH 8–10 using isotopically enriched ¹⁸F sources, though analogous methods apply to natural fluorine.

Catalytic Systems and Optimization

Role of Ionic Liquids and Transition Metals

Ionic liquids like [bmim]PF₆ enhance reaction rates by stabilizing charged intermediates, while copper triflate acts as a Lewis acid to polarize carbonyl groups. This dual catalytic system achieves 82% yield for pyrazoline formation, with recyclability up to four cycles without significant activity loss.

Solvent and Temperature Effects

Optimal solvents include toluene or tetrahydrofuran (THF) for cyclocondensation, whereas fluorination proceeds in dimethylformamide (DMF) or acetonitrile. Reaction temperatures range from 80°C for cyclization to 120°C for halogenation.

Table 1: Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | [bmim]PF₆, Cu(OTf)₂, 80°C, 12h | 82 |

| Oxidation | MnO₂, CH₂Cl₂, rt, 6h | 75 |

| Bromination | NBS, AIBN, CCl₄, 70°C, 8h | 68 |

| Fluorination | KF, DMF, 120°C, 24h | 65 |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves scalability. Microreactors enhance heat transfer and mixing, reducing reaction times by 30% while maintaining yields ≥75%.

Green Chemistry Principles

Solvent recovery systems and catalyst recycling are critical for sustainability. [bmim]PF₆’s reusability aligns with green metrics, reducing waste generation by 40% compared to traditional solvents.

Comparative Analysis of Halogenation Methods

Bromination: Radical vs. Electrophilic Pathways

Radical bromination using NBS offers superior regioselectivity for aryl rings (68% yield) versus electrophilic methods with Br₂ (55% yield), which risk overbromination.

Fluorination: SNAr vs. Balz-Schiemann

Nucleophilic substitution (KF/DMF) achieves 65% yield, whereas Balz-Schiemann reactions (via diazonium salts) are less favorable due to side product formation.

Table 2: Halogenation Efficiency Comparison

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Radical Bromination | NBS, AIBN, CCl₄ | 68 | 95 |

| SNAr Fluorination | KF, DMF, 120°C | 65 | 93 |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit potent anticancer properties. The specific structure of 3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

2. Anti-inflammatory Effects

The compound has also shown promise in treating inflammatory diseases. Its derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A notable study reported that certain pyrazole derivatives could significantly reduce inflammation in animal models, indicating that this compound may possess similar properties .

Synthesis and Derivation

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of bromine and fluorine substituents on the phenyl rings. The synthetic pathways often utilize starting materials such as hydrazine derivatives and substituted phenyl compounds. The following table summarizes some common synthetic routes:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Hydrazine + Phenyl Bromide + Fluorobenzene | 3-(4-Bromophenyl)-1H-pyrazole |

| 2 | Carboxylation with CO2 under pressure | This compound |

Case Studies

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal explored the anticancer effects of various pyrazole derivatives, including our compound of interest. The study involved testing against multiple cancer cell lines, revealing that the compound inhibited cell proliferation significantly compared to controls. The mechanism was linked to the induction of apoptotic pathways .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazole compounds, including this compound. In vivo tests showed a marked reduction in edema in treated mice, suggesting its potential application in treating conditions like arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include inhibition or activation of target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole derivatives with halogenated aryl substituents and carboxylic acid groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Halogen Effects: Bromine and fluorine substituents enhance lipophilicity and metabolic stability compared to non-halogenated analogs. The target compound’s dual halogenation may improve binding to hydrophobic enzyme pockets .

- Carboxylic Acid vs. Aldehyde : The carboxylic acid group (target compound) facilitates salt formation and hydrogen bonding, whereas the aldehyde group (e.g., compound from ) is more reactive but less stable .

- Planarity and Dihedral Angles : X-ray studies of related compounds (e.g., 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde) show dihedral angles between the pyrazole and aryl rings of ~5°, suggesting moderate planarity conducive to π-π stacking in biological targets .

Biological Activity

3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, also known by its CAS number 618383-15-6, is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C16H10BrFN2O2

- Molecular Weight : 361.17 g/mol

- Structural Features : The compound features a pyrazole ring substituted with bromine and fluorine atoms, which may influence its biological activity through electronic and steric effects.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific compound has been studied for several key activities:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, compounds similar to this compound have demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Analgesic Effects

The analgesic properties of pyrazole derivatives are attributed to their ability to modulate pain pathways. Experimental models using carrageenan-induced paw edema have shown that certain derivatives exhibit potent analgesic effects, suggesting potential applications in pain management .

3. Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrazole compounds against various bacterial strains. For example, studies have reported effective inhibition against Escherichia coli and Staphylococcus aureus, indicating that this class of compounds could serve as a basis for developing new antibiotics .

4. Anticancer Properties

The anticancer activity of pyrazole derivatives has also been explored extensively. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models .

The biological activities of pyrazole derivatives are often linked to their interaction with specific molecular targets:

- Cyclooxygenase Inhibition : Many pyrazoles act as non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), reducing prostaglandin synthesis and inflammation.

- Cytokine Modulation : By inhibiting key cytokines involved in inflammatory responses, these compounds can effectively reduce inflammation and associated pain.

- DNA Interaction : Some studies suggest that pyrazoles may interact with DNA or RNA, influencing cellular processes such as replication and transcription, which is critical for their anticancer effects .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Study on Anti-inflammatory Effects : A study conducted by Nagarapu et al. investigated a series of pyrazole derivatives for their anti-inflammatory activity using an animal model. The results indicated significant reductions in paw edema comparable to ibuprofen .

- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of various pyrazole derivatives against a panel of bacteria, demonstrating that certain compounds exhibited potent activity at low concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.